molecular formula C13H8BrF2NO B1633644 4-bromo-N-(2,6-difluorophenyl)benzamide

4-bromo-N-(2,6-difluorophenyl)benzamide

Cat. No.: B1633644
M. Wt: 312.11 g/mol
InChI Key: IUXRUCXDFASZFP-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,6-difluorophenyl)benzamide (CAS: 708219-55-0) is a halogenated benzamide derivative featuring a benzamide core substituted with a bromine atom at the para position and a 2,6-difluorophenylamine group. Its synthesis typically involves coupling 4-bromobenzoyl chloride with 2,6-difluoroaniline, yielding high purity (97%) as noted in commercial catalogs .

Properties

Molecular Formula

C13H8BrF2NO

Molecular Weight

312.11 g/mol

IUPAC Name

4-bromo-N-(2,6-difluorophenyl)benzamide

InChI

InChI=1S/C13H8BrF2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

IUXRUCXDFASZFP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Br)F

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides: Positional Isomers and Halogen Variations

4-Bromo-N-(2,4-Difluorophenyl)Benzamide (CAS: 346720-04-5)
  • Structural Differences : Fluorine substituents at positions 2 and 4 on the phenyl ring instead of 2 and 4.
  • Synthesis : Similar coupling methods yield 97% purity, as reported by Alfa Aesar .
4-Bromo-N-(2,5-Difluorophenyl)Benzamide (CAS: 1002877-70-4)
  • Structural Differences : Fluorines at positions 2 and 5 create an asymmetrical substitution pattern.
  • Impact : The asymmetry may influence crystal packing and solubility, as seen in crystallographic studies of related chloro analogs (e.g., 4-chloro-N-(2,6-dichlorophenyl)benzamide) .
4-Bromo-N-(4-Chlorophenyl)Benzamide
  • Structural Differences : Chlorine replaces fluorine at the para position of the phenyl ring.

Substituent Modifications: Alkyl vs. Halogen Groups

4-Bromo-N-(2,6-Diethylphenyl)Benzamide (CAS: 195383-73-4)
  • Structural Differences : Ethyl groups replace fluorine atoms at positions 2 and 5.
  • Impact : The bulky ethyl groups increase steric hindrance and lipophilicity (molar mass: 332.23 g/mol), likely reducing aqueous solubility compared to the difluoro analog .
  • Synthesis : Requires tailored conditions due to the steric bulk of ethyl groups, though yield data are unavailable.

Functional Group Additions: Trifluoromethyl and Methoxy Derivatives

4-Bromo-N-(2,6-Difluorophenyl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
  • Structural Differences : Addition of a trifluoropropan-2-yloxy group at position 2 of the benzamide core.
  • Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. LC-MS data (m/z = 424 [M+H]⁺, Rt = 1.36 min) indicate distinct chromatographic behavior compared to the parent compound .
  • Synthesis : Achieved via benzoyl chloride coupling with 2,6-difluoroaniline in dry DMF, yielding 92% after purification .
4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide
  • Structural Differences : Methoxy groups at positions 3 and 5 on the phenyl ring.
  • Impact : Methoxy groups donate electron density, altering the compound’s electronic profile. ¹³C NMR data (δ 166.3 ppm for carbonyl) suggest resonance effects distinct from fluorine-substituted analogs .

Backbone Variations: Propanamide vs. Benzamide

2-Bromo-N-(2,6-Difluorophenyl)Propanamide
  • Structural Differences : Propanamide backbone replaces benzamide, with bromine at position 2.
  • Impact : The shorter backbone and altered bromine position likely affect conformational flexibility and target binding, though biological data are lacking .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key NMR Shifts (¹³C, ppm) LC-MS (m/z [M+H]⁺)
4-Bromo-N-(2,6-difluorophenyl)benzamide C₁₃H₈BrF₂NO 312.11 Not reported -
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₃BrNO₃ 335.18 166.3 (C=O) -
Trifluoropropan-2-yloxy derivative C₁₇H₁₂BrF₅NO₂ 424.08 - 424

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